molecular formula C21H14ClNO2S B2415308 2-chloro-N-(7-methyl-9-oxo-2-thioxanthenyl)benzamide CAS No. 860610-00-0

2-chloro-N-(7-methyl-9-oxo-2-thioxanthenyl)benzamide

Cat. No. B2415308
CAS RN: 860610-00-0
M. Wt: 379.86
InChI Key: GSMNZUUOWHOTGB-UHFFFAOYSA-N
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Description

“2-chloro-N-(7-methyl-9-oxo-2-thioxanthenyl)benzamide” is a chemical compound . Its molecular formula is C21H14ClNO2S . The average mass is 379.859 Da and the monoisotopic mass is 379.043365 Da .

Scientific Research Applications

Bactericidal Activity

Research has identified derivatives of benzamide, such as 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, exhibiting significant bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and other strains. These compounds, including 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide, have demonstrated potent bactericidal effects in a concentration-dependent manner, especially against MRSA strains (Zadrazilova et al., 2015).

Anticancer Potential

Benzamide derivatives have been synthesized and evaluated for their anticancer properties. For instance, indapamide derivatives, including 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, demonstrated proapoptotic activity on melanoma cell lines, indicating potential as anticancer agents (Yılmaz et al., 2015).

Activity Against Mycobacterial, Bacterial, and Fungal Strains

A study described the synthesis and biological evaluation of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, which exhibited comparable or higher activity against mycobacterial, bacterial, and fungal strains than standard drugs like isoniazid and ciprofloxacin. This suggests their potential in treating various microbial infections (Imramovský et al., 2011).

Neuroleptic Activity

Benzamides, specifically N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines derivatives, have been synthesized and evaluated for neuroleptic activity. These compounds, like cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide, showed significant inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating potential in psychosis treatment (Iwanami et al., 1981).

Antibacterial and Antifungal Activity

Certain N-(benzyl carbamoyl or carbamothioyl)-2-hydroxy substituted benzamides have demonstrated in vitro antibacterial and antifungal activities. These compounds, through specific substitutions, have shown promise as potential antibacterial and antifungal agents (Belz et al., 2013).

Anti-inflammatory Effects

A study explored the anti-inflammatory properties of benzodiazepine receptor ligands, including 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide and 7-chloro-5-(4-chlorophenyl)-1, 3-dihydro-1-methyl-2-H-1,4-benzodiazepin-2-one. They demonstrated significant inhibition of oedema formation in mice, suggesting their role in anti-inflammatory responses (Torres et al., 1999).

GPR139 Receptor Agonism

Research identified glycine benzamides as potent agonists for the GPR139 receptor. Compounds like (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide were found to be potent, selective agonists of hGPR139, crossing the blood-brain barrier and demonstrating drug-like properties suitable for oral dosing in rats (Dvorak et al., 2015).

Antibacterial Study of Derivatives

The compound 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide showed antibacterial activity towards gram-positive and gram-negative bacteria. It was characterized using various spectroscopic techniques, highlighting its potential as an antibacterial agent (Adam et al., 2016).

Anti-pathogenic Activity of Thiourea Derivatives

A series of acylthioureas, including benzamides with aryl-carbamothioyl substitutions, demonstrated significant interaction with bacterial cells, both in free and adherent states. These compounds showed promising anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their biofilm-forming abilities (Limban et al., 2011).

properties

IUPAC Name

2-chloro-N-(7-methyl-9-oxothioxanthen-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO2S/c1-12-6-8-18-15(10-12)20(24)16-11-13(7-9-19(16)26-18)23-21(25)14-4-2-3-5-17(14)22/h2-11H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMNZUUOWHOTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(7-methyl-9-oxo-2-thioxanthenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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